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Compound of Interest

Compound Name: 1-(Trifluoromethyl)cyclobutan-1-ol

Cat. No.: B1398825 Get Quote

An In-Depth Technical Guide to the Physicochemical Characterization of 1-
(Trifluoromethyl)cyclobutan-1-ol

Abstract
1-(Trifluoromethyl)cyclobutan-1-ol is a fluorinated organic compound of increasing interest to

the pharmaceutical and materials science sectors. Its unique structural combination of a

strained cyclobutane ring, a tertiary alcohol, and a powerfully electron-withdrawing

trifluoromethyl group imparts distinct properties that are valuable in the design of novel

bioactive molecules and advanced materials. The trifluoromethyl-cyclobutyl moiety, in

particular, is being explored as a bioisosteric replacement for the ubiquitous tert-butyl group,

potentially offering improved metabolic stability and bioavailability in drug candidates.[1][2] This

technical guide provides a comprehensive overview of the core physical properties of 1-
(Trifluoromethyl)cyclobutan-1-ol, outlines authoritative protocols for their experimental

determination, and presents predicted spectroscopic data to aid in its characterization. This

document is intended for researchers, medicinal chemists, and drug development

professionals who require a foundational understanding of this versatile chemical building

block.

Molecular Structure and Core Chemical Identifiers
A molecule's physical and chemical behavior is fundamentally dictated by its structure. 1-
(Trifluoromethyl)cyclobutan-1-ol is characterized by a tertiary alcohol functional group

positioned on a four-membered carbocyclic ring, with a trifluoromethyl group attached to the
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same carbon. This arrangement creates a sterically hindered and electronically influenced

environment.

The key identifiers and fundamental properties of this compound are summarized below.

Property Value Source

CAS Number 1098183-73-3 [3][4][5]

Molecular Formula C₅H₇F₃O [3][4]

Molecular Weight 140.105 g/mol [3][4]

Canonical SMILES C1CC(C1)(C(F)(F)F)O [3]

InChIKey
LAVGIFVKTRAAKV-

UHFFFAOYSA-N
[3]

Predicted pKa 12.60 ± 0.20 [3]

The presence of the hydroxyl group provides a site for hydrogen bonding, while the highly

electronegative fluorine atoms of the CF₃ group significantly modulate the molecule's electronic

profile and lipophilicity.

Caption: 2D structure of 1-(Trifluoromethyl)cyclobutan-1-ol.

Experimental Determination of Physical Properties
While specific experimental data for 1-(Trifluoromethyl)cyclobutan-1-ol is not widely

published, this section provides robust, standard-operating-procedures for its characterization.

The causality behind experimental choices is emphasized to ensure methodological integrity.

Boiling Point Determination (Micro-Scale)
The boiling point provides a crucial measure of a substance's volatility, which is influenced by

intermolecular forces such as hydrogen bonding and dipole-dipole interactions. Given the

expected small sample quantities in a research setting, a micro-boiling point determination is

the most appropriate method.

Protocol: Thiele Tube Method
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Preparation: Secure a small quantity (50-100 µL) of 1-(Trifluoromethyl)cyclobutan-1-ol in a

clean, dry reaction vial.

Apparatus Setup:

Attach the reaction vial to a thermometer using a rubber band or wire, ensuring the sample

is level with the thermometer bulb.

Invert a capillary tube (sealed at one end) and place it, open-end down, into the sample.

Suspend the entire assembly in a Thiele tube containing a high-boiling point mineral oil.

The Thiele tube's design is critical as it ensures uniform heat distribution via convection

currents.

Heating: Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle.

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary

tube. The boiling point is defined as the temperature at which the bubble stream just ceases,

and the liquid begins to enter the capillary tube upon cooling. This indicates that the vapor

pressure of the substance equals the atmospheric pressure.

Validation: Repeat the heating and cooling cycle at least twice to ensure a reproducible

measurement.

Solubility Profile
Understanding the solubility of a compound is paramount for its application in drug formulation,

reaction chemistry, and purification. The "like dissolves like" principle is a useful starting point,

but experimental verification across a range of solvents is necessary.

Protocol: Qualitative Solubility Assessment

Solvent Selection: Prepare a panel of solvents with varying polarities, such as water (polar,

protic), methanol (polar, protic), dichloromethane (DCM, polar, aprotic), and hexane (non-

polar).

Procedure:
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To four separate, labeled test tubes, add approximately 1 mg of 1-
(Trifluoromethyl)cyclobutan-1-ol.

Add 0.5 mL of a selected solvent to the first tube.

Agitate the mixture vigorously for 30 seconds.

Observe and record whether the compound fully dissolves.

Repeat for each solvent.

Expected Outcome:

High Solubility: Expected in polar organic solvents like methanol and DCM, due to the

polar O-H group.

Limited Solubility: Expected in water. While the hydroxyl group can hydrogen bond with

water, the fluorinated hydrocarbon backbone is hydrophobic.

Low Solubility: Expected in non-polar solvents like hexane.

Boiling Point Determination

Solubility Assessment

Sample in Vial Assemble Thiele Tube Heat Gently Observe Bubbles Record Temperature

Aliquot Sample Add Solvents Agitate Observe & Record

Click to download full resolution via product page

Caption: Workflow for key physical property experiments.

Spectroscopic Signature Profile
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Spectroscopy is indispensable for confirming the identity and purity of a chemical compound.

Based on the known structure of 1-(Trifluoromethyl)cyclobutan-1-ol, the following

spectroscopic characteristics are predicted.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a

"fingerprint" of the functional groups present.[6][7][8]

Expected Absorption Bands:

Wavenumber
(cm⁻¹)

Bond Vibration Intensity Rationale

~3600-3200 O-H stretch Strong, Broad

Characteristic of a

hydrogen-bonded

alcohol functional

group.[8]

~3000-2850 C-H stretch Medium

Associated with the

sp³ hybridized C-H

bonds of the

cyclobutane ring.

~1350-1100 C-F stretch Strong

The highly polar C-F

bonds of the

trifluoromethyl group

produce intense

absorptions.

~1200-1000 C-O stretch Medium-Strong

Corresponds to the

stretching of the

tertiary alcohol C-O

bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.[9] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.
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¹H NMR (Proton NMR):

Cyclobutane Protons: A series of complex multiplets are expected in the ~1.5-2.5 ppm range.

The exact chemical shifts and coupling patterns will be influenced by their diastereotopic

relationships and proximity to the electronegative OH and CF₃ groups.

Hydroxyl Proton: A broad singlet is expected, with a chemical shift that can vary depending

on solvent and concentration (typically ~1.5-4.0 ppm).

¹³C NMR (Carbon NMR):

Quaternary Carbons: Two signals are expected: one for the carbon bearing the OH and CF₃

groups (~70-90 ppm) and another for the CF₃ carbon itself, which will appear as a quartet

due to coupling with the fluorine atoms (~120-130 ppm).

Cyclobutane Carbons: Signals for the CH₂ groups of the ring are expected in the aliphatic

region (~15-40 ppm).

¹⁹F NMR (Fluorine NMR):

A single sharp signal (a singlet) is expected, as all three fluorine atoms in the CF₃ group are

chemically equivalent. This is a definitive test for the presence of the trifluoromethyl group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.[10][11]

Expected Observations (Electron Ionization - EI):

Molecular Ion (M⁺): A peak at m/z = 140.04 would confirm the molecular formula C₅H₇F₃O.

[10]

Key Fragments:

[M-CH₃]⁺: Loss of a methyl group is not possible, but fragmentation of the ring is likely.

[M-OH]⁺: Loss of the hydroxyl radical (m/z = 123).
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[M-CF₃]⁺: Loss of the trifluoromethyl radical (m/z = 71), which would be a very stable

cation. This is expected to be a prominent peak.

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-(Trifluoromethyl)cyclobutan-1-ol is not readily

available, safe handling practices should be derived from analogous fluorinated alcohols and

cyclobutane derivatives.[12][13][14][15]

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves. Avoid inhalation of vapors and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

chemical waste.

Conclusion
1-(Trifluoromethyl)cyclobutan-1-ol is a valuable building block with significant potential in

medicinal chemistry and materials science. This guide establishes a comprehensive framework

for its physical and spectroscopic characterization. While published experimental data is

limited, the provided protocols for determining boiling point, solubility, and spectroscopic

signatures offer a clear and authoritative pathway for researchers to generate this critical

information. The predicted data serves as a reliable benchmark for confirming the identity and

purity of the compound, enabling its confident application in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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